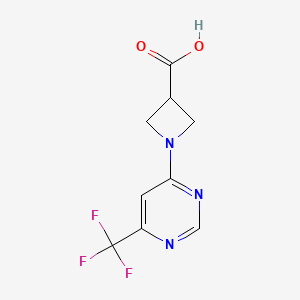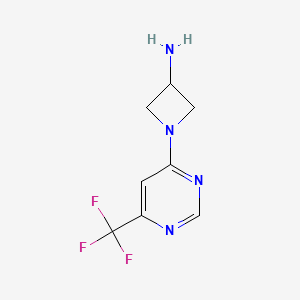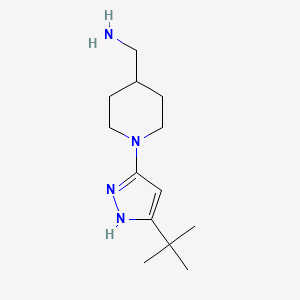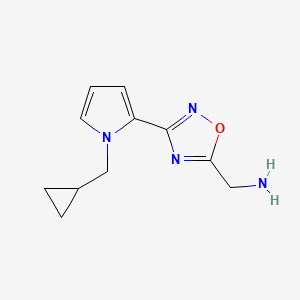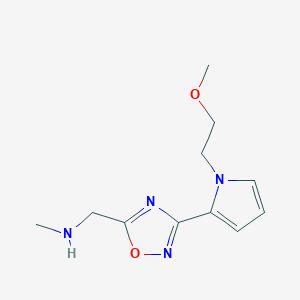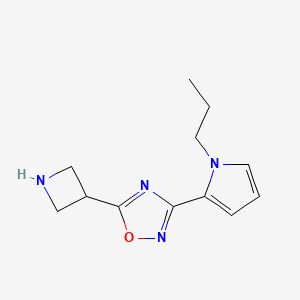
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research efforts have led to the synthesis and characterization of novel compounds involving 1,2,4-oxadiazole derivatives. These include the study of azetidine, pyrrolidine, and piperidine derivatives for potential applications as selective receptor agonists, showcasing the chemical versatility and functional potential of such structures (Habernickel, 2001).
Antimicrobial and Antitubercular Activity
- A series of compounds with the core structure of azetidinone derivatives have been synthesized, characterized, and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. This research highlights the potential of these compounds in combating microbial infections (Dodiya, Shihory, & Desai, 2012), (Desai & Dodiya, 2014).
Anti-protozoal and Anticancer Agents
- The integration of 1,2,4-oxadiazole and 1,2,3-triazole heterocycles has been investigated, yielding compounds with significant anti-protozoal and anti-cancer activities. These studies provide a basis for further exploration of such compounds in medical applications (Dürüst et al., 2012).
Antitubercular Agents
- Novel pyrrole derivatives synthesized as antitubercular agents demonstrate moderate to good efficacy against Mycobacterium tuberculosis. These findings suggest a potential pathway for developing new treatments for tuberculosis (Joshi et al., 2015).
Antioxidant, Antimicrobial, and Anticancer Activities
- Schiff base indole derivatives containing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized and screened, showing significant biological activities including antimicrobial, antioxidant, antituberculosis, and anticancer properties (Verma, Saundane, & Meti, 2019).
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-(1-propylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-5-16-6-3-4-10(16)11-14-12(17-15-11)9-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOPCXGKJNBJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


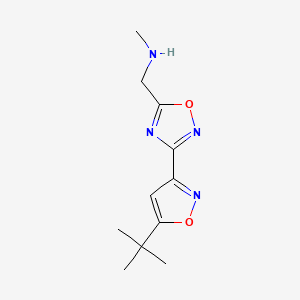
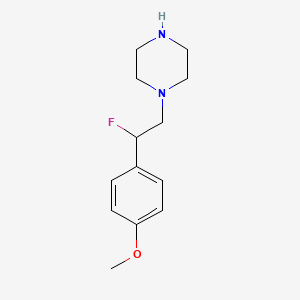
![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)
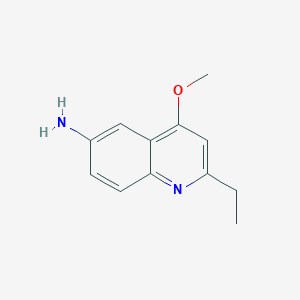
![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)
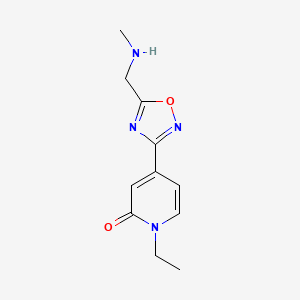
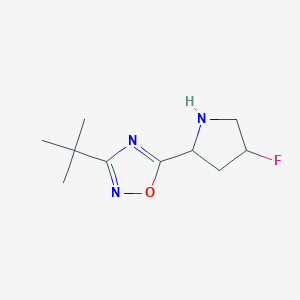
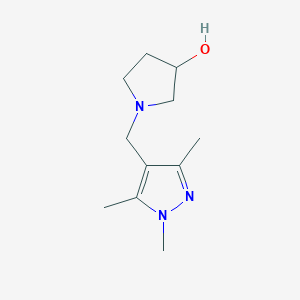
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
